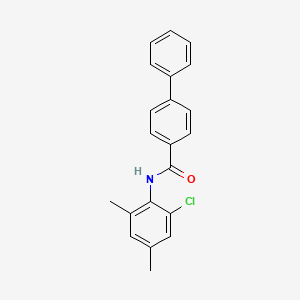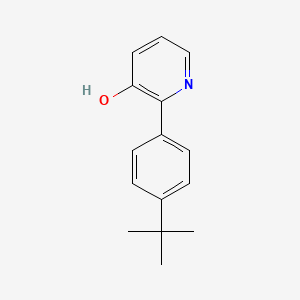
2-(4-tert-butylphenyl)-3-pyridinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-tert-butylphenyl)-3-pyridinol” is a derivative of pyridinol with a tert-butylphenyl group attached at the 2-position. Pyridinols are a class of organic compounds that contain a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, and a hydroxyl (-OH) group. The tert-butylphenyl group is a bulky group that can influence the physical and chemical properties of the compound .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyridine ring with a hydroxyl group at the 3-position and a tert-butylphenyl group at the 2-position. The presence of the nitrogen atom in the pyridine ring can contribute to the compound’s basicity, while the hydroxyl group can contribute to its acidity .Chemical Reactions Analysis
The compound “this compound” could potentially undergo a variety of chemical reactions. The hydroxyl group could participate in condensation reactions or be deprotonated to form a phenoxide ion. The pyridine ring could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. The presence of the hydroxyl group could allow for hydrogen bonding, which could influence its solubility in polar solvents. The tert-butylphenyl group could increase its hydrophobicity .作用機序
Target of Action
Related compounds such as (2r)-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-4-(4-nitrophenyl)piperazine have been found to target corticosteroid 11-beta-dehydrogenase isozyme 1 in humans .
Mode of Action
It’s worth noting that structurally similar compounds like cyflumetofen have been reported to interfere with energy production by inhibiting complex ii in mitochondria .
Biochemical Pathways
Related compounds such as 2,4-di-tert-butylphenol have been reported to show significant acaricidal, repellent, and oviposition deterrent properties against tetranychus cinnabarinus, possibly due to their preventive effects on the deamination of biogenic amines in the nervous system .
Pharmacokinetics
Related compounds such as (2r)-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-4-(4-nitrophenyl)piperazine have been found to have unknown absorption, distribution, metabolism, and excretion properties .
Result of Action
Related compounds such as 2,4-di-tert-butylphenol have been reported to exert neurotoxic effects on tetranychus cinnabarinus, possibly due to their preventive effects on the deamination of biogenic amines in the nervous system .
実験室実験の利点と制限
One advantage of using 2-(4-tert-butylphenyl)-3-pyridinol in lab experiments is that it is relatively easy to synthesize and purify, making it readily available for research. However, one limitation is that this compound is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to investigate its effects.
将来の方向性
There are several future directions for research on 2-(4-tert-butylphenyl)-3-pyridinol. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to have neuroprotective effects in animal models, and further research is needed to investigate its potential as a therapeutic agent for these diseases. Another area of interest is the development of new drugs based on the structure of this compound. Researchers are exploring ways to modify the structure of this compound to enhance its therapeutic properties and reduce its toxicity. Finally, more research is needed to fully understand the mechanism of action of this compound, which could lead to the development of new drugs targeting specific disease processes.
合成法
The synthesis of 2-(4-tert-butylphenyl)-3-pyridinol involves the reaction of 4-tert-butylbenzaldehyde with pyridine-3-carboxaldehyde in the presence of a catalyst. The resulting product is this compound, which can be purified through recrystallization. This synthesis method has been well-established and has been used in numerous studies to produce this compound for research purposes.
科学的研究の応用
2-(4-tert-butylphenyl)-3-pyridinol has been studied extensively in the field of medicinal chemistry due to its potential as a drug candidate. It has been found to exhibit anticancer, antiviral, and antibacterial properties, making it a promising compound for the development of new drugs. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-(4-tert-butylphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-15(2,3)12-8-6-11(7-9-12)14-13(17)5-4-10-16-14/h4-10,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFKAHUTDXGBDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353439 |
Source


|
| Record name | 2-(4-tert-butylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30766-31-5 |
Source


|
| Record name | 2-(4-tert-butylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-diethyl-3-[5-(methoxymethyl)-3-methyl-1H-pyrazol-4-yl]benzamide](/img/structure/B5623039.png)
![1-[4-(ethylamino)-2-pyrimidinyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5623041.png)
![3-[3-(1H-imidazol-1-yl)propyl]-1-isobutyl-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B5623047.png)
![2-(2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}-2-oxoethyl)isoquinolin-1(2H)-one](/img/structure/B5623049.png)
![4-chloro-N-[2-(4-morpholinyl)ethyl]-2-nitrobenzamide](/img/structure/B5623051.png)
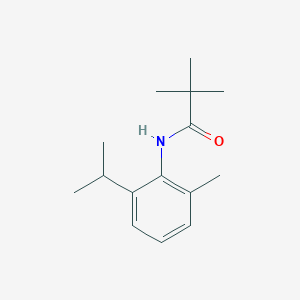
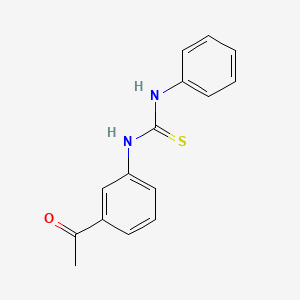
![N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5623078.png)
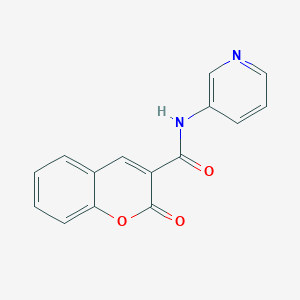
![2-methyl-N-{3-[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide](/img/structure/B5623088.png)
![3-[(4-methylbenzoyl)amino]benzoic acid](/img/structure/B5623101.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[4-(methylthio)benzoyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5623106.png)
